4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide
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Overview
Description
4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a chloropyridinyl group and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with 3-chloro-5-(trifluoromethyl)-2-pyridine under controlled conditions.
Coupling Reaction: The piperazine intermediate is then coupled with a benzenecarboxamide derivative. This step usually requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Final Modification:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Medically, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide
- **4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(methylamino)methylene]benzenecarboxamide
Properties
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(dimethylaminomethylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N5O/c1-27(2)13-26-19(30)14-3-5-16(6-4-14)28-7-9-29(10-8-28)18-17(21)11-15(12-25-18)20(22,23)24/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTKQQUAKRUOJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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